molecular formula C26H29F3N5O7P B560631 PIM inhibitor 1 phosphate

PIM inhibitor 1 phosphate

Cat. No.: B560631
M. Wt: 611.5 g/mol
InChI Key: CYYVLFVRZDZABX-SEDYQSMDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

INCB053914 phosphate is a novel, potent, and selective pan-PIM kinase inhibitor. PIM kinases are a family of serine/threonine kinases that play crucial roles in cellular processes such as proliferation, survival, and apoptosis. Overexpression of PIM kinases has been linked to various hematologic and solid tumor malignancies. INCB053914 phosphate has shown promise in preclinical studies for its potential therapeutic applications in treating these malignancies .

Preparation Methods

The synthesis of INCB053914 phosphate involves multiple steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure its potency and selectivity as a PIM kinase inhibitor .

Chemical Reactions Analysis

INCB053914 phosphate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

INCB053914 phosphate exerts its effects by inhibiting the activity of PIM kinases (PIM1, PIM2, and PIM3). These kinases are involved in the phosphorylation of substrates that regulate apoptosis and cellular metabolism. By inhibiting PIM kinases, INCB053914 phosphate disrupts the signaling pathways that promote the survival and proliferation of malignant cells. This inhibition leads to reduced cell viability and increased apoptosis in cancer cells .

Comparison with Similar Compounds

INCB053914 phosphate is unique among PIM kinase inhibitors due to its potent and selective inhibition of all three PIM kinase isoforms. Similar compounds include:

    AZD1208: Another pan-PIM kinase inhibitor with similar therapeutic potential but different pharmacokinetic properties.

    SGI-1776: A PIM kinase inhibitor that has shown efficacy in preclinical studies but with a different selectivity profile compared to INCB053914 phosphate.

    TP-3654: A selective PIM1 kinase inhibitor with distinct molecular targets and pathways compared to INCB053914 phosphate.

The uniqueness of INCB053914 phosphate lies in its ability to inhibit all three PIM kinase isoforms effectively, making it a promising candidate for combination therapies with other anticancer agents .

Properties

IUPAC Name

N-[(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F3N5O3.H3O4P/c1-12-10-34(11-17(30)25(12)36)24-13-5-8-20(35)22(13)31-9-19(24)33-26(37)18-7-6-16(29)23(32-18)21-14(27)3-2-4-15(21)28;1-5(2,3)4/h2-4,6-7,9,12,17,20,25,35-36H,5,8,10-11,30H2,1H3,(H,33,37);(H3,1,2,3,4)/t12-,17+,20+,25+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYVLFVRZDZABX-SEDYQSMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(C1O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@H]([C@@H]1O)N)C2=C3CC[C@H](C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29F3N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PIM inhibitor 1 phosphate
Reactant of Route 2
PIM inhibitor 1 phosphate
Reactant of Route 3
PIM inhibitor 1 phosphate
Reactant of Route 4
Reactant of Route 4
PIM inhibitor 1 phosphate
Reactant of Route 5
Reactant of Route 5
PIM inhibitor 1 phosphate
Reactant of Route 6
PIM inhibitor 1 phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.